1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carbonitrile
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Overview
Description
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carbonitrile is an organic compound that features a boron-containing dioxaborolane ring attached to a cyclohexene ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carbonitrile typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a cyclohexene derivative using bis(pinacolato)diboron. The reaction is carried out under an inert atmosphere, often in the presence of a base such as potassium carbonate, and at elevated temperatures.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. Additionally, the purification process might involve crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boron moiety reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl or vinyl compounds.
Scientific Research Applications
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Could be used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The compound exerts its effects primarily through its boron-containing dioxaborolane ring, which can form stable complexes with various substrates. In cross-coupling reactions, the boron moiety interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The nitrile group can also participate in various reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carbonitrile is unique due to its combination of a cyclohexene ring with a nitrile group and a boron-containing dioxaborolane ring. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C14H22BNO2 |
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Molecular Weight |
247.14 g/mol |
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C14H22BNO2/c1-12(2)13(3,4)18-15(17-12)11-6-8-14(5,10-16)9-7-11/h6H,7-9H2,1-5H3 |
InChI Key |
CZVDFISLMAQENY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)(C)C#N |
Origin of Product |
United States |
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